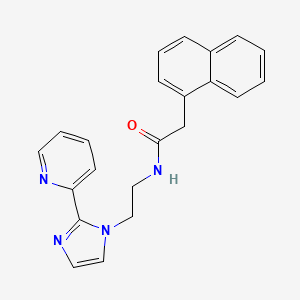

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

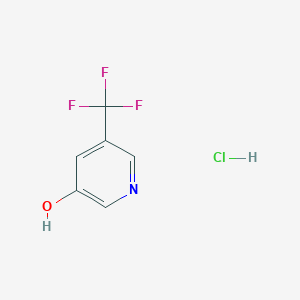

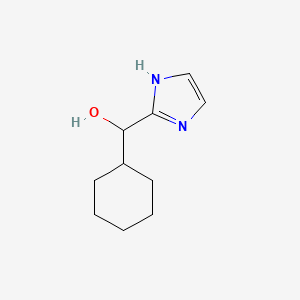

The compound “1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring and an imidazolidinone ring . The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and imidazolidinone rings, as well as the 5-methylpyridin-2-yl group. The spatial orientation of substituents and the stereochemistry of the molecule could significantly influence its biological activity .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the pyrrolidine ring could influence its solubility and stability .科学的研究の応用

Synthesis and Chemical Properties

Research in the domain of organic chemistry has led to the development of new methods for the synthesis of complex molecules, including those related to the chemical family of 1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one. A novel method for preparing related compounds involves the direct oxidation of the methyl group in precursor compounds without the need for preliminary protection of the amino group, enabling a more efficient synthesis pathway (Lifshits, Ostapchuk, & Brel, 2015). Additionally, oxidative carbon-nitrogen bond formation has been applied in synthesizing imidazo[1,2-α]pyridines and imidazo[1,2-α]pyrimidines under mild and metal-free conditions, illustrating the versatility of these chemical frameworks in organic synthesis (Huo, Tang, Xie, Wang, & Dong, 2016).

Antimicrobial and Anticancer Potential

Further studies have explored the biological activities of compounds within this chemical family. Specifically, nalidixic acid carbonyl hydrazones derivatives, closely related to our compound of interest, have been synthesized and characterized, revealing significant antimicrobial properties (Bergamini, Ribeiro, Lancellotti, Machado, Miranda, Cuin, Formiga, & Corbi, 2016). In addition, efforts to synthesize and evaluate novel series of imidazo[1,2-a]pyridine derivatives have been undertaken, with certain derivatives showing potent antimicrobial activity, potentially offering new pathways for the development of antimicrobial agents (Desai, Pandya, Rajpara, Joshi, Vaghani, & Satodiya, 2012).

Drug Discovery and Development

In the realm of drug discovery, compounds related to this compound have been identified as potential anticancer agents. Research into imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which share structural similarities, has developed synthetic routes for these compounds as mitotic inhibitors with significant antitumor activity (Temple, Rose, Comber, & Rener, 1987).

作用機序

The compound also contains an imidazole ring, which is found in many bioactive compounds and drugs . Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities .

The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by its physicochemical properties. For instance, the presence of heteroatomic fragments in these molecules can modify physicochemical parameters and help obtain better ADME/Tox results for drug candidates .

将来の方向性

特性

IUPAC Name |

1-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O3/c1-10-2-3-12(16-8-10)21-11-4-6-17(9-11)14(20)18-7-5-15-13(18)19/h2-3,8,11H,4-7,9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKGJILGTUCPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2958271.png)

![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone](/img/structure/B2958274.png)

![5-(4-bromophenyl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2958276.png)

![N-(3-fluorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2958278.png)

![2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B2958279.png)